molecular formula C₅H₁₀ClNO₄ B125579 L-Glutamic acid hydrochloride CAS No. 138-15-8

L-Glutamic acid hydrochloride

Cat. No. B125579
CAS RN: 138-15-8
M. Wt: 183.59 g/mol
InChI Key: RPAJSBKBKSSMLJ-DFWYDOINSA-N
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Description

L-Glutamic acid hydrochloride (LGAHCl) is a compound derived from L-glutamic acid, an amino acid that plays a significant role in the central nervous system as a probable excitatory transmitter . The hydrochloride salt form of L-glutamic acid is of interest due to its enhanced solubility and stability, making it suitable for various applications, including the growth of single crystals for nonlinear optical (NLO) applications .

Synthesis Analysis

The synthesis of LGAHCl has been achieved through various methods. One approach involves the low-temperature solution growth technique, which has been used to grow single crystals of LGAHCl . Another method includes the synthesis of related compounds, such as N-(β-D-deoxyfructos-1-yl)-L-glutamic acid, through a food-grade preparation method involving lyophilization and thermal treatment . Additionally, the synthesis of threo-β-hydroxy-l-glutamic acid, a biologically active compound, has been reported, which could be obtained as its hydrochloride salt .

Molecular Structure Analysis

The molecular structure of LGAHCl has been extensively studied. Crystallographic analysis has revealed that LGAHCl and its halogen acid salts crystallize in the orthorhombic space group P212121 . The structure is characterized by a non-centrosymmetric arrangement, which is crucial for NLO properties. The hydrogen bonding interactions and the presence of the chloride ion contribute to the stability of the crystal structure .

Chemical Reactions Analysis

LGAHCl undergoes various chemical reactions, including the formation of glycoconjugates through the Maillard reaction, as demonstrated in the synthesis of N-(β-D-deoxyfructos-1-yl)-L-glutamic acid . The compound also exhibits interesting behavior under high pressure, with Raman spectroscopy revealing structural phase transitions and molecular conformational changes .

Physical and Chemical Properties Analysis

The physical and chemical properties of LGAHCl have been investigated through different characterization techniques. The crystals exhibit good optical transmission in the visible and infrared regions, which is essential for their use in NLO applications . The thermal stability of LGAHCl has been confirmed by TGA/DTA, with no phase transitions occurring up to 219 °C . The interfacial energies and induction periods of crystal growth have been measured, providing insights into the growth process . Additionally, the second harmonic generation (SHG) efficiency of LGAHCl has been evaluated, confirming its potential as an NLO material .

Scientific Research Applications

1. Crystal Growth and Material Science

L-Glutamic Acid Hydrochloride (LGAHCl) is significant in the field of crystal growth and material science. It's used in low-temperature solution growth techniques, displaying unique properties suitable for non-linear optical applications. Studies show that LGAHCl crystals have good optical quality and are suitable for various high-tech applications, including optoelectronics and nonlinear optics. The interfacial energies and growth characteristics of these crystals have been extensively researched (Selvaraju, Valluvan, & Kumararaman, 2006).

2. Structural and Optical Studies

L-Glutamic Acid Hydrochloride has been the subject of numerous studies focusing on its structural and optical properties. High-pressure Raman spectroscopy has revealed that this amino acid crystal undergoes structural phase transitions under certain conditions, indicating its potential for diverse scientific applications (Filho, Freire, Santos, & Silva, 2014).

3. Neurobiology and Neurotoxicity Studies

In neurobiology, L-Glutamic Acid Hydrochloride has been used to study neurotoxicity in various human neuroblastoma cell lines. It's significant in inducing excitotoxicity for testing neuroprotective compounds in cell cultures. Research has shown the effects of L-glutamic acid on cell viability, providing insights into its interaction with other compounds and its potential impact on neurobiology (Croce, Bernardini, Di Cecca, Caltagirone, & Angelucci, 2013).

4. Nonlinear Optical Applications

The growth and characterization of L-Glutamic Acid Hydrochloride crystals have indicated their usefulness in nonlinear optical applications. These crystals have shown promise in developing new materials for optical and optoelectronic device applications. The research includes examining their thermal, dielectric, and mechanical properties, contributing significantly to the field of materials science (Sathyalakshmi, Bhagavannarayana, & Ramasamy, 2009).

5. Gas Sensing Technologies

L-Glutamic Acid Hydrochloride has been investigated for its potential in gas sensing technologies, particularly in developing surface acoustic wave (SAW) sensors for ammonia. These studies highlight its excellent sensitivity and reversibility, suggesting its practical applications in environmental monitoring and industrial safety (Shen, Huang, & Huang, 2005).

6. Energy Storage Systems

In the field of energy storage, L-Glutamic Acid Hydrochloride has been explored as an additive for the electrolyte in all-vanadium redox flow batteries. Its addition improves the thermal stability and electrochemical performance of these batteries, suggesting its potential to enhance energy storage systems' efficiency and reliability (Liang, Peng, Lei, Gao, Wang, Liu, & Fang, 2013).

Safety And Hazards

L-Glutamic acid hydrochloride may form combustible dust concentrations in air . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

L-Glutamic acid hydrochloride has a wide range of potential behavior in nonlinear optics . It has become essential for technological advancements in recent years to find NLO materials with substantial second- and third-order optical nonlinearities and quick response time . Because of their high damage threshold, wide transparency range, lower UV cutoff wavelength, high nonlinear coefficient, high mechanical stability, and high thermal stability, semi-organic materials combine the enhanced properties of organic and inorganic crystals .

properties

IUPAC Name

(2S)-2-aminopentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAJSBKBKSSMLJ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-86-0 (Parent)
Record name L-Glutamic acid, hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6047155
Record name L-Glutamic acid hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

L-Glutamic acid hydrochloride

CAS RN

138-15-8
Record name L-Glutamic acid, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, hydrochloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, hydrochloride (1:1)
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Record name L-Glutamic acid hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutamic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.833
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Record name GLUTAMIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0C2SP444T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.